2-(4-Fluoro-2-methoxyphenyl)-2-propanol
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Overview
Description
2-(4-Fluoro-2-methoxyphenyl)-2-propanol is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methoxyphenyl)-2-propanol typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow chemistry techniques. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of continuous-flow reactors enables the efficient mixing of reactants and precise temperature control, which are crucial for the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methoxyphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-(4-Fluoro-2-methoxyphenyl)-2-propanone.
Reduction: 2-(4-Fluoro-2-methoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-2-methoxyphenyl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methoxyphenyl)-2-propanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoro-2-methoxyphenyl)ethanol
- 2-(4-Fluoro-2-methoxyphenyl)acetone
- 2-(4-Fluoro-2-methoxyphenyl)propane
Uniqueness
2-(4-Fluoro-2-methoxyphenyl)-2-propanol is unique due to the combination of its fluorine and methoxy substituents, which confer distinct chemical and physical properties.
Biological Activity
2-(4-Fluoro-2-methoxyphenyl)-2-propanol, also known as (1S,2R)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with molecular targets, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H13FNO2, with a molecular weight of 199.22 g/mol. Its structure includes:
- A propane backbone
- A fluorine atom at the para position of the phenyl ring
- A methoxy group at the ortho position
These substituents are crucial for the compound's reactivity and biological activity, enhancing its binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the amino group facilitates hydrogen bonding with active sites on proteins, while the fluoro and methoxy groups improve hydrophobic interactions. This combination allows for modulation of enzyme activity and receptor signaling pathways, making it a promising candidate for drug development targeting various diseases.
Biological Activity Overview
Research has demonstrated that this compound exhibits several pharmacological activities:
- Enzyme Modulation : The compound has shown potential in modulating the activity of specific enzymes involved in metabolic pathways.
- Receptor Interaction : It interacts effectively with various receptors, which may lead to therapeutic effects in conditions such as cancer and metabolic disorders.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activities, although further research is needed to confirm these effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Enzyme Interaction
A study highlighted the compound's interaction with enzyme systems involved in metabolic regulation. The amino group was found to enhance binding affinity through hydrogen bonds, significantly increasing enzyme activity modulation.
Study 2: Anticancer Activity
In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through receptor-mediated pathways .
Study 3: Antimicrobial Effects
Research indicated potential antimicrobial properties against specific bacterial strains. The presence of the fluorine atom was suggested to play a role in enhancing antibacterial efficacy.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Key Features | Biological Activity |
---|---|---|
2-(5-Fluoro-2-methoxyphenyl)-2-propanol | Similar structure with different fluorine position | Moderate enzyme inhibition |
1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol | Different methoxy position | Enhanced receptor interaction |
1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol | Different substitution pattern | Potential neuroprotective effects |
Properties
IUPAC Name |
2-(4-fluoro-2-methoxyphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-10(2,12)8-5-4-7(11)6-9(8)13-3/h4-6,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLHTKGWCJGANL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)F)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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